(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene

Description

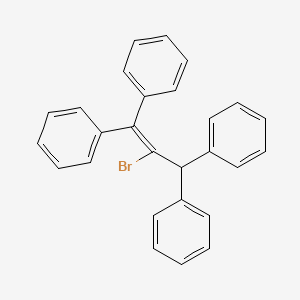

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is an organic compound with the molecular formula C27H21Br. It is a brominated derivative of triphenylpropene, characterized by the presence of a bromine atom at the second position of the propene chain and three phenyl groups attached to the propene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

(2-bromo-1,3,3-triphenylprop-1-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br/c28-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBFZBIRKHXQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124419-91-6 | |

| Record name | 2-BROMO-1,1,3,3-TETRAPHENYL-1-PROPENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene typically involves the bromination of 1,3,3-triphenylpropene. One common method is the addition of bromine (Br2) to 1,3,3-triphenylpropene in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the propene, resulting in the formation of the desired brominated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-), leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution: Formation of phenyl-substituted derivatives.

Oxidation: Formation of hydroxyl or carbonyl-containing compounds.

Reduction: Formation of de-brominated triphenylpropene.

Scientific Research Applications

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

1,3,3-Triphenylpropene: The non-brominated parent compound.

2-Chloro-1,3,3-triphenylprop-1-enyl)benzene: A chlorinated analogue.

2-Iodo-1,3,3-triphenylprop-1-enyl)benzene: An iodinated analogue.

Uniqueness

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated analogues. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry.

Biological Activity

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is a synthetic organic compound with potential applications in various biological contexts. Its structure suggests that it may possess unique chemical properties that could influence biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

This structure features a bromine atom attached to a triphenylpropene core, which may contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Activity : Investigations into the anticancer potential of this compound have shown promising results. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes within cells, altering their activity and leading to various physiological responses.

- Induction of Reactive Oxygen Species (ROS) : It is hypothesized that the compound can increase ROS levels in cells, which can lead to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effective inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study 2 | Anticancer Potential | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |

| Study 3 | Mechanistic Insights | Identified ROS generation as a key factor in mediating cytotoxic effects on cancer cells. |

Comparative Analysis

Comparative studies with similar compounds indicate that the presence of the bromine atom enhances the compound's reactivity compared to non-brominated analogs. The following table summarizes these comparisons:

| Compound | Structure | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₁₈H₁₆Br | 15 | Yes |

| Triphenylpropene | C₁₈H₁₈ | 30 | No |

| 4-Bromobenzaldehyde | C₇H₅BrO | 25 | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.